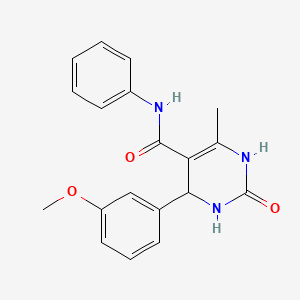

4-(3-methoxyphenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

This compound belongs to the dihydropyrimidine (DHPM) class, characterized by a tetrahydropyrimidine core substituted with a 3-methoxyphenyl group at position 4, a methyl group at position 6, and an N-phenyl carboxamide at position 3. Its 2-oxo functional group distinguishes it from thioxo analogues, which are prevalent in DHPM derivatives (e.g., ).

Properties

IUPAC Name |

4-(3-methoxyphenyl)-6-methyl-2-oxo-N-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-12-16(18(23)21-14-8-4-3-5-9-14)17(22-19(24)20-12)13-7-6-10-15(11-13)25-2/h3-11,17H,1-2H3,(H,21,23)(H2,20,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCBVHRAWYMQVCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)OC)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methoxyphenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea. For this specific compound, the following steps are generally involved:

Condensation Reaction: The reaction starts with the condensation of 3-methoxybenzaldehyde, ethyl acetoacetate, and urea in the presence of an acid catalyst such as hydrochloric acid or acetic acid. This forms the tetrahydropyrimidine core.

Substitution Reaction: The intermediate product undergoes further substitution with phenyl isocyanate to introduce the N-phenyl group.

Cyclization and Oxidation: The final step involves cyclization and oxidation to form the desired 4-(3-methoxyphenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Additionally, industrial methods may employ more robust catalysts and solvents to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxyphenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.

Substitution: The methoxy group and the phenyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has shown significant cytotoxic effects against various cancer cell lines, including:

| Cancer Cell Line | EC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10.5 |

| A549 (Lung) | 12.3 |

| HepG2 (Liver) | 8.7 |

These results indicate that the compound may be more effective than standard chemotherapeutic agents like doxorubicin in certain contexts. The mechanisms of action include:

- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells.

- Cell Cycle Arrest : It can halt the cell cycle at the G1/S phase transition, preventing proliferation.

- Enzyme Inhibition : Key enzymes involved in cellular proliferation are inhibited.

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest that it could serve as a potential candidate for developing new antimicrobial agents.

Case Study 1: Anticancer Efficacy

A comprehensive study evaluated the cytotoxic effects of the compound on multiple cancer cell lines. The findings revealed that it significantly inhibited cell growth and induced apoptosis through various pathways, including caspase activation.

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of the compound against common pathogens. The results indicated strong inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Comparative Analysis with Related Compounds

To contextualize the findings, a comparative analysis with structurally similar compounds was conducted:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridine | Moderate anticancer activity | Different substituents |

| Perampanel | Anticonvulsant | Known for action on glutamate receptors |

| Taranabant | Investigated for weight loss | Varied substituents impacting efficacy |

Mechanism of Action

The mechanism of action of 4-(3-methoxyphenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The compound is compared with analogues differing in substituents at positions 2, 4, 5, and 6 (Table 1).

Table 1 : Structural variations among DHPM derivatives. The target compound’s 3-methoxyphenyl and oxo groups differentiate it from thioxo-containing analogues with halogen or heterocyclic substitutions .

Physicochemical Properties

Key physicochemical data are summarized below (Table 2):

Table 2 : Physicochemical properties. The target compound lacks reported melting points or yields, whereas analogues with electron-withdrawing groups (e.g., Cl, Br) exhibit higher melting points due to increased crystallinity .

Anticancer Activity

- Compound 5 (4-(3-Fluorophenyl)-2-thioxo analogue) : Demonstrated cytotoxicity against AGS (IC₅₀ = 9.9 µM), MCF-7 (15.2 µM), and Hep-G2 (40.5 µM) cell lines .

- Target Compound: No direct data, but the 3-methoxyphenyl group may enhance membrane permeability compared to halogenated analogues .

Enzyme Inhibition

- Thioxo derivatives (e.g., 8a, 9a) show stronger thymidine phosphorylase inhibition than oxo analogues, likely due to sulfur’s electronegativity .

Biological Activity

The compound 4-(3-methoxyphenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine family, which has garnered attention due to its potential biological activities. This article reviews existing literature on its synthesis, biological evaluations, and mechanisms of action.

Synthesis

The synthesis of tetrahydropyrimidine derivatives typically involves multi-step reactions that include cyclization processes. The specific compound can be synthesized through the reaction of appropriate phenyl and methoxy-substituted precursors under controlled conditions. The synthetic pathways often utilize microwave irradiation or solvent-free methods to enhance yields and reduce reaction times.

Anticancer Activity

A growing body of literature indicates that tetrahydropyrimidines exhibit anticancer properties by inducing apoptosis in various cancer cell lines. Compounds with similar structural motifs have been shown to disrupt cellular replication processes and induce cell cycle arrest . The mechanism often involves interaction with topoisomerases or other DNA-binding proteins.

Case Studies

- HIV Integrase Inhibition : A study evaluating various tetrahydropyrimidine derivatives found that while some compounds effectively inhibited the strand transfer activity of HIV integrase, they did not show significant antiviral activity at cytotoxic concentrations . This highlights the need for further optimization of these compounds.

- Cytotoxicity Against Cancer Cells : Research into related compounds has demonstrated selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These studies often employ assays like MTT or LDH release to quantify cell viability post-treatment .

The biological mechanisms underlying the activity of 4-(3-methoxyphenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide are likely multifaceted:

- Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in viral replication or DNA synthesis.

- Cell Cycle Modulation : By affecting cell cycle regulators, these compounds can induce apoptosis in rapidly dividing cells.

Data Table: Biological Activity Summary

Q & A

Basic: What are the common synthetic routes for 4-(3-methoxyphenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide, and what challenges are encountered in its synthesis?

Methodological Answer:

The compound is typically synthesized via multi-step condensation and cyclization reactions. A common approach involves reacting substituted benzaldehydes (e.g., 3-methoxybenzaldehyde) with β-ketoesters (e.g., ethyl acetoacetate) in the presence of urea or thiourea under acidic or basic conditions. For example, acetic acid or triethylamine may act as catalysts, with reflux in ethanol or acetone as solvents . Key challenges include optimizing regioselectivity during cyclization, managing byproduct formation (e.g., open-chain intermediates), and achieving high enantiomeric purity due to the tetrahydropyrimidine ring’s stereochemistry .

Advanced: How can researchers optimize reaction conditions to improve the yield and purity of this compound?

Methodological Answer:

Yield and purity optimization requires systematic adjustment of:

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency compared to ethanol .

- Catalysts : Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., L-proline) improve reaction rates and selectivity .

- Temperature control : Gradual heating (60–80°C) minimizes decomposition of heat-sensitive intermediates .

- Green chemistry principles : Solvent-free conditions or recyclable catalysts (e.g., silica-supported reagents) reduce waste and improve sustainability .

Basic: What spectroscopic and crystallographic techniques are recommended for characterizing its structure?

Methodological Answer:

- X-ray crystallography : Resolves stereochemistry and confirms the tetrahydropyrimidine ring conformation. For example, single-crystal studies reveal dihedral angles between the phenyl and pyrimidine rings .

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent environments (e.g., methoxy group at δ 3.8 ppm; carbonyl carbons at δ 165–175 ppm) .

- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H at ~3300 cm⁻¹) .

Advanced: How do structural modifications influence its biological activity, and what methods are used to study structure-activity relationships (SAR)?

Methodological Answer:

- Substituent variation : Replacing the 3-methoxyphenyl group with halogenated or electron-withdrawing groups (e.g., -CF₃) alters enzyme-binding affinity. For instance, bromine substitution enhances steric bulk, potentially improving kinase inhibition .

- Methodology :

- In vitro assays : Dose-response curves (IC₅₀ values) against target enzymes (e.g., tyrosine kinases) .

- Computational modeling : Molecular docking (AutoDock Vina) and MD simulations predict binding modes to ATP-binding pockets .

Basic: What in vitro assays are used to evaluate its potential therapeutic effects?

Methodological Answer:

- Anticancer activity : MTT assays measure cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values are calculated after 48-hour exposure .

- Antimicrobial testing : Broth microdilution assays determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria .

- Enzyme inhibition : Fluorescence-based assays (e.g., for COX-2 or HIV protease) quantify inhibition kinetics .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

Contradictions may arise from:

- Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) .

- Compound purity : Verify via HPLC (≥95% purity) and LC-MS to exclude impurities .

- Pharmacokinetic factors : Assess metabolic stability (e.g., microsomal incubation) to rule out rapid degradation .

Basic: What are the key thermodynamic properties of this compound, and how are they measured?

Methodological Answer:

- Solubility : Determined via shake-flask method in buffers (pH 1–7.4) or DMSO. Low aqueous solubility (<0.1 mg/mL) is common due to lipophilic substituents .

- Thermal stability : Differential scanning calorimetry (DSC) identifies melting points (e.g., ~200–220°C) and decomposition profiles .

- LogP : Measured via octanol-water partitioning; values >3 indicate high lipophilicity .

Advanced: What computational methods are used to predict its interactions with biological targets?

Methodological Answer:

- Molecular docking : AutoDock or Schrödinger Suite predicts binding poses in target proteins (e.g., tubulin or kinases) .

- Molecular dynamics (MD) simulations : GROMACS or AMBER assess binding stability over 100-ns trajectories .

- QSAR models : Machine learning (e.g., Random Forest) correlates substituent descriptors (e.g., Hammett σ) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.